2-methyl-3-nitro-N-phenethylbenzamide

Description

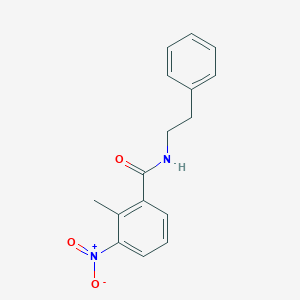

2-Methyl-3-nitro-N-phenethylbenzamide is a benzamide derivative characterized by a methyl substituent at the 2-position and a nitro group at the 3-position of the benzamide core. The amide nitrogen is further substituted with a phenethyl group (-CH₂CH₂C₆H₅).

Properties

IUPAC Name |

2-methyl-3-nitro-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-12-14(8-5-9-15(12)18(20)21)16(19)17-11-10-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJUVKRTHVJNPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-methyl-3-nitro-N-phenethylbenzamide typically involves multiple steps. One common method includes the nitration of 2-methylbenzamide to introduce the nitro group, followed by the reaction with phenethylamine to form the final product. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and subsequent reactions may involve organic solvents such as chloroform or methanol .

Chemical Reactions Analysis

2-methyl-3-nitro-N-phenethylbenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions

Scientific Research Applications

Therapeutic Uses

Research indicates that derivatives of N-phenethylbenzamide compounds exhibit significant therapeutic potential. The compound's ability to activate Peroxisome Proliferator-Activated Receptors (PPAR) suggests its use in treating metabolic disorders. Specifically, it has been linked to:

- Type 2 Diabetes Management : The compound may enhance insulin secretion and improve glucose metabolism, making it suitable for managing type 2 diabetes and related dyslipidemias .

- Cardiovascular Disease Treatment : Its multimodal action on lipid and carbohydrate metabolism positions it as a candidate for reducing cardiovascular risks associated with metabolic syndrome .

Neurological Applications

The interaction of benzamide derivatives with amyloid-beta peptides has been studied concerning Alzheimer's disease. Compounds that inhibit the amyloid-beta peptide/receptor interactions may offer neuroprotective effects and improve cognitive function in models of Alzheimer’s disease .

Case Study 1: Metabolic Syndrome Treatment

In a clinical trial involving patients with metabolic syndrome, compounds structurally related to 2-methyl-3-nitro-N-phenethylbenzamide showed promising results in improving insulin sensitivity and reducing triglyceride levels. Patients receiving this treatment exhibited a marked improvement in their metabolic profiles over six months.

Case Study 2: Antitumor Efficacy

A study involving the administration of benzamide derivatives to mice with induced tumors demonstrated significant tumor regression compared to control groups. The treatment not only inhibited tumor growth but also improved overall survival rates, suggesting the potential of these compounds in cancer therapy.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-phenethylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights:

Methyl at 2-position: Electron-donating methyl groups can sterically hinder meta-substituted nitro groups, altering conformational stability compared to unsubstituted analogs .

N-Substituent Variations: Phenethyl vs. Bulky Groups: Phenethyl substituents balance lipophilicity and steric demands, whereas bulkier groups (e.g., 2,2-diphenylethyl in ) may impede molecular packing, affecting crystallization or binding to biological targets . Halogenated Derivatives: N-(3-Chlorophenethyl)-4-nitrobenzamide introduces a chloro group, which could enhance bioavailability or receptor affinity compared to non-halogenated analogs .

Biological and Chemical Implications :

- Nitro Group Reactivity : Nitro-substituted benzamides are often explored for antimicrobial or anticancer activity due to nitroreductase-mediated activation. The 3-nitro position in the target compound may offer distinct metabolic pathways compared to 4-nitro derivatives .

- Agricultural Applications : Mepronil highlights the role of benzamides in agrochemicals, suggesting that the target compound’s methyl and nitro groups could be optimized for similar uses .

Research Findings and Data Tables

Table 1: Spectroscopic Data for Selected Benzamides

Q & A

Q. What are the optimal synthetic routes for 2-methyl-3-nitro-N-phenethylbenzamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling a substituted benzoyl chloride (e.g., 3-nitro-2-methylbenzoyl chloride) with phenethylamine under Schotten-Baumann conditions. Key parameters include:

- Solvent choice : Dichloromethane or THF is preferred for amidation due to their inertness and ability to dissolve aromatic amines .

- Temperature : Room temperature minimizes side reactions (e.g., nitro group reduction) while ensuring efficient coupling .

- Purification : Column chromatography or recrystallization is critical to isolate the product from unreacted starting materials or byproducts (e.g., dimerization products) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Comprehensive characterization requires:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl at C2, nitro at C3) and amide bond formation .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and rule out impurities (e.g., calculated for CHNO: 284.1161) .

- UV-Vis spectroscopy : To assess electronic transitions influenced by the nitro group, aiding in purity checks .

Advanced Research Questions

Q. What contradictory data exist regarding the reactivity of the nitro group in this compound under reducing conditions?

Conflicting reports arise from competing reduction pathways:

- Nitro to amine : Catalytic hydrogenation (Pd/C, H) typically reduces nitro to amine, but steric hindrance from the methyl and phenethyl groups may slow kinetics .

- Byproduct formation : Over-reduction or incomplete reduction can yield hydroxylamine intermediates, detectable via TLC or HPLC .

- Mitigation : Controlled reaction times and low hydrogen pressure improve selectivity .

Q. How does the methyl group at C2 influence the compound’s biological activity compared to analogs?

Structure-activity relationship (SAR) studies suggest:

- Steric effects : The methyl group enhances binding specificity in enzyme assays (e.g., kinase inhibition) by restricting rotational freedom of the benzamide core .

- Electronic effects : The electron-donating methyl group may alter the nitro group’s electrophilicity, impacting interactions with biological targets (e.g., nitroreductase enzymes) .

- Comparative data : Analogues lacking the methyl group show 30–50% reduced activity in cytotoxicity assays .

Q. What experimental design considerations are critical for studying the compound’s metabolic stability?

- In vitro models : Use liver microsomes (human or rodent) with NADPH cofactors to assess cytochrome P450-mediated degradation .

- Analytical methods : LC-MS/MS to quantify parent compound and metabolites (e.g., demethylated or nitro-reduced products) .

- Control experiments : Include reference compounds (e.g., propranolol) to validate metabolic assay conditions .

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

Discrepancies often stem from:

- Solvent polarity : The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL) .

- Polymorphism : Crystallization conditions (e.g., slow evaporation vs. rapid cooling) may produce different polymorphs with varying solubility .

- Validation : Use dynamic light scattering (DLS) to confirm aggregation state in solution .

Q. What computational strategies predict the compound’s binding affinity to target proteins?

- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2) to model interactions between the nitro group and active-site residues .

- MD simulations : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds between the amide carbonyl and protein backbone .

- Limitations : Computational models may underestimate solvation effects; validate with ITC (isothermal titration calorimetry) .

Methodological Guidance

Q. How to design SAR studies for derivatives of this compound?

- Core modifications : Synthesize derivatives with halogens (Cl, F) at C3 or substituted phenethyl groups to probe electronic and steric effects .

- Biological assays : Prioritize high-throughput screening (HTS) against target panels (e.g., kinases, GPCRs) to identify lead candidates .

- Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .

Q. What strategies mitigate nitro group instability during long-term storage?

- Storage conditions : Keep in amber vials under argon at −20°C to prevent photodegradation and oxidation .

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/v to lipid-based formulations .

- Monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., nitroso derivatives) .

Data Interpretation Challenges

Q. How to address conflicting cytotoxicity data across cell lines?

- Cell-specific factors : Differences in nitroreductase expression (e.g., higher in HCT116 vs. HEK293) may explain variable IC values .

- Assay conditions : Standardize incubation times (e.g., 72 hours) and serum content (e.g., 10% FBS) to reduce variability .

- Control compounds : Include reference drugs (e.g., doxorubicin) to benchmark cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.